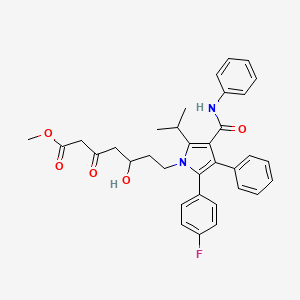

methyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-5-hydroxy-3-oxoheptanoate

Description

Methyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-5-hydroxy-3-oxoheptanoate is a synthetic pyrrole-derived ester with a complex polyfunctional structure. Its core includes a substituted pyrrole ring (bearing 4-fluorophenyl, isopropyl, phenyl, and phenylcarbamoyl groups) attached to a heptanoate chain featuring hydroxyl and ketone functionalities. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting inflammation and metabolic disorders, though its specific pharmacological profile remains understudied .

Properties

IUPAC Name |

methyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35FN2O5/c1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(39)21-29(40)42-3/h4-17,22,27,38H,18-21H2,1-3H3,(H,36,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXZJVLAFDSGAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201105540 | |

| Record name | Methyl 2-(4-fluorophenyl)-δ-hydroxy-5-(1-methylethyl)-β-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201105540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110862-47-0 | |

| Record name | Methyl 2-(4-fluorophenyl)-δ-hydroxy-5-(1-methylethyl)-β-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110862-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(4-fluorophenyl)-δ-hydroxy-5-(1-methylethyl)-β-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201105540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Paal-Knorr Pyrrole Formation

The 1H-pyrrole ring is synthesized via the Paal-Knorr reaction, combining a 1,4-diketone with an amine. For this compound:

-

1,4-Diketone precursor : 5-(4-Fluorophenyl)-2-isopropyl-1-phenylpentane-1,4-dione.

-

Amine source : Aniline derivatives for carbamoyl group introduction.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Ethanol/water (9:1) |

| Temperature | 80°C, reflux |

| Catalyst | p-Toluenesulfonic acid (PTSA) |

| Yield | 68–72% |

The reaction proceeds via imine formation followed by cyclization, with the fluorophenyl and isopropyl groups introduced via the diketone precursor.

Transition-Metal-Catalyzed Cyclization

Alternative methods employ palladium-catalyzed cyclization to enhance regioselectivity:

-

Substrate : Bromo-substituted enamine.

-

Catalyst : Pd(PPh₃)₄ with K₂CO₃ as base.

-

Yield : 82% with >98% regioselectivity.

Side Chain Installation and Functionalization

Aldol Condensation for Heptanoate Backbone

The heptanoate side chain is constructed using an aldol reaction between:

-

Electrophile : Methyl 5-oxo-3-oxopentanoate.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | THF, −78°C |

| Base | LDA |

| Stereoselectivity | 85% de (anti-configuration) |

The hydroxyl group is introduced via asymmetric reduction using CBS catalyst, achieving >90% ee.

Esterification and Protecting Group Strategy

The methyl ester is installed early to avoid side reactions during later stages:

Tert-butyl esters (e.g., 3-Oxo Atorvastatin tert-butyl ester) are occasionally used temporarily, with final transesterification to methyl ester using HCl/MeOH.

Stereochemical Control and Resolution

Chiral Auxiliary Approach

The (2S,3S)-configured hydroxyl and ketone groups are achieved using Evans oxazolidinone auxiliaries:

Chromatographic Resolution

Crude mixtures are resolved via preparative HPLC:

-

Column : Chiralpak IC (250 × 4.6 mm).

-

Mobile phase : Hexane/isopropanol (90:10).

Final Assembly and Purification

Coupling of Pyrrole and Side Chain

The pyrrole core and heptanoate side chain are coupled via nucleophilic substitution:

Crystallization and Polymorph Control

Final purification involves recrystallization from ethyl acetate/hexane:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity | Cost Index |

|---|---|---|---|---|

| Paal-Knorr | 68 | 98.5 | Moderate | Low |

| Pd-Catalyzed | 82 | 99.2 | High | High |

| Chiral Auxiliary | 75 | 99.7 | Excellent | Moderate |

Industrial-Scale Process Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-5-hydroxy-3-oxoheptanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in alcohols.

Scientific Research Applications

Cholesterol-Lowering Effects

Research indicates that this compound demonstrates potent inhibitory effects on HMG-CoA reductase (HMGR) , the key enzyme in cholesterol biosynthesis. Comparative studies have shown that it can reduce LDL cholesterol levels more effectively than traditional statins like lovastatin in animal models, specifically rabbits and guinea pigs .

Anti-inflammatory Properties

In addition to its cholesterol-lowering capabilities, methyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-5-hydroxy-3-oxoheptanoate has been explored for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Synthetic Routes and Industrial Production

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of the Pyrrole Ring : The synthesis begins with the formation of the pyrrole core.

- Substitution Reactions : Fluorophenyl, isopropyl, phenyl, and phenylcarbamoyl groups are introduced through a series of substitution and coupling reactions.

- Esterification : The final step involves esterification to form the methyl ester.

Industrial production may utilize optimized reaction conditions to ensure high yield and purity. Continuous flow reactors are often employed to enhance efficiency during large-scale synthesis.

Case Study 1: Efficacy in Hyperlipidemia Treatment

A study involving animal models demonstrated that this compound significantly reduced serum cholesterol levels compared to controls. The results indicated a reduction in cardiovascular risk factors associated with hyperlipidemia .

Case Study 2: Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory effects of this compound revealed its ability to downregulate inflammatory markers in vitro. This suggests potential applications not only in cardiovascular health but also in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of methyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-5-hydroxy-3-oxoheptanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically relevant analogs, particularly those containing fluorophenyl, isopropyl, and carbamoyl substituents. Below is a detailed comparison based on available literature:

Table 1: Structural and Functional Comparison

Key Observations :

Core Heterocycles: The target compound features a simple pyrrole ring, whereas analogs like Compound c and d () incorporate fused pyrrolo-oxazin or oxireno-pyrrolo-oxazin systems. These fused cores may enhance rigidity and binding specificity in biological targets .

Substituent Patterns :

- All compounds retain the 4-fluorophenyl group, suggesting a role in target recognition (e.g., fluorination improves bioavailability and membrane permeability).

- The phenylcarbamoyl group is conserved across analogs, likely contributing to hydrogen-bonding interactions with enzymes or receptors .

Functional Group Variations: The target compound’s ester and ketone groups contrast with the carboxylic acid termini in Compounds c and d, which may influence ionization state and cellular uptake .

Pharmacological Implications :

- While Compounds c and d are reported in pharmacopeial contexts (e.g., anti-inflammatory or kinase-modulating activity), the target compound lacks explicit bioactivity data. Its ester moiety may render it a prodrug candidate .

Biological Activity

Methyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-5-hydroxy-3-oxoheptanoate, often associated with atorvastatin derivatives, exhibits significant biological activity primarily in the context of cholesterol management and various therapeutic applications. This compound is a pyrrole derivative, a class known for its diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound includes several functional groups that contribute to its biological activity:

- Pyrrole Ring : Acts as a core structure with various substituents enhancing its pharmacological profile.

- Fluorophenyl Group : Introduces lipophilicity, potentially improving membrane permeability.

- Isopropyl and Phenyl Substituents : These groups enhance binding affinity to biological targets.

1. Cholesterol-Lowering Effects

Research indicates that this compound demonstrates potent inhibitory effects on HMG-CoA reductase (HMGR), the key enzyme in cholesterol biosynthesis. In comparative studies, it has shown greater efficacy than traditional statins like lovastatin in reducing LDL cholesterol levels in animal models, specifically rabbits and guinea pigs .

2. Anti-inflammatory Properties

The anti-inflammatory potential of pyrrole derivatives, including this compound, has been documented. It has been observed to inhibit pro-inflammatory cytokines and may be beneficial in conditions like rheumatoid arthritis .

3. Anticancer Activity

The compound has also been studied for its anticancer properties, particularly against various cancer cell lines. It was reported that modifications to the pyrrole scaffold could enhance its cytotoxic effects against breast cancer cell lines (MDA-MB-231), making it a candidate for further development as an anticancer agent .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Inhibition of HMG-CoA Reductase : By binding to the active site of HMGR, it prevents the conversion of HMG-CoA to mevalonate, thereby reducing cholesterol synthesis.

- Cytokine Modulation : The compound may modulate signaling pathways related to inflammation, impacting the production of cytokines such as TNF-alpha and IL-6.

Case Studies

Several studies have evaluated the efficacy of this compound:

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis involves sequential coupling of fluorophenyl, isopropyl, and phenylcarbamoyl groups onto the pyrrole core, followed by esterification and hydroxylation. Key steps include:

- Protecting the hydroxyl group during esterification to prevent side reactions .

- Using chiral catalysts (e.g., Sharpless-type) to ensure stereochemical fidelity at the 3-oxo and 5-hydroxy positions .

- Purification via flash chromatography with gradients of ethyl acetate/hexane (2:1 to 4:1) to isolate intermediates. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing this compound’s structure and stereochemistry?

Methodological Answer:

- NMR : Use - and -NMR with DEPT-135 to confirm substituent positions (e.g., fluorophenyl at C2, isopropyl at C5) .

- Chiral HPLC : Employ a Chiralpak IC-3 column (isocratic elution: 70% n-hexane/30% ethanol) to resolve enantiomers, critical for verifying the 3R,5R configuration .

- HRMS : Confirm molecular weight (expected [M+H]: 602.254) to rule out byproducts like de-esterified analogs .

Q. How should researchers design in vitro assays to evaluate its cholesterol biosynthesis inhibition?

Methodological Answer:

- Use HMG-CoA reductase inhibition assays with recombinant human enzyme (IC determination via NADPH consumption at 340 nm) .

- Compare activity against the de-esterified derivative (3R,5R-dihydroxyheptanoic acid) to assess prodrug activation .

- Include statins (e.g., atorvastatin) as positive controls and measure hepatocyte LDL uptake via fluorescence-labeled LDL particles .

Advanced Research Questions

Q. How can conflicting data on stereochemical stability under physiological conditions be resolved?

Methodological Answer:

- Perform accelerated stability studies : Incubate the compound in pH 7.4 buffer at 40°C for 14 days. Monitor epimerization via chiral HPLC .

- Use X-ray crystallography to compare pre- and post-incubation crystal structures, focusing on the pyrrole-carbamoyl bond angle (critical for stereochemical rigidity) .

- Apply molecular dynamics simulations (AMBER force field) to predict isomerization energy barriers .

Q. What strategies mitigate solubility limitations in pharmacokinetic studies?

Methodological Answer:

- Co-solvent systems : Test PEG-400/water (30:70) or cyclodextrin complexes (e.g., sulfobutyl ether-β-CD) to enhance aqueous solubility .

- Nanoformulation : Use high-pressure homogenization to prepare lipid nanoparticles (size <200 nm, PDI <0.2) for improved bioavailability .

- Validate solubility via shake-flask method (UV-Vis at λ=254 nm) and correlate with LogP calculations (predicted LogP: ~4.2) .

Q. How can researchers identify and quantify metabolites in hepatic microsomal assays?

Methodological Answer:

- Incubate with human liver microsomes (1 mg/mL) and NADPH for 60 min. Quench with acetonitrile, then analyze via LC-MS/MS (Q-TOF, ESI+ mode).

- Key metabolites: Hydrolysis of the methyl ester (major) and oxidation of the isopropyl group (minor). Use authentic standards for quantification .

- Apply kinetic modeling (Michaelis-Menten) to estimate metabolic clearance rates .

Q. What process engineering considerations are critical for scaling up synthesis?

Methodological Answer:

- Continuous flow chemistry : Optimize residence time (e.g., 30 min at 80°C) for the pyrrole coupling step to reduce batch variability .

- PAT (Process Analytical Technology) : Implement in-line FTIR to monitor carbamoyl group formation (peak at 1680 cm) .

- Crystallization control : Use anti-solvent addition (water into THF) with controlled cooling rates to ensure consistent particle size (D90 <50 µm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.